(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride
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Overview
Description
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a 1,3-dithiane ring and a triphenylphosphonium group, making it a versatile reagent in organic synthesis. This compound is often used in various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dithian-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 1,3-dithiane in the presence of a chlorinating agent. One common method includes the use of phosphorus trichloride (PCl3) as the chlorinating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as NaBH4 and LiAlH4 are used in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding phosphine derivatives .
Scientific Research Applications
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Wittig reactions to form alkenes and in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (1,3-Dithian-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound effective in Wittig reactions. The 1,3-dithiane ring can undergo ring-opening reactions, providing reactive intermediates for further transformations .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Similar structure but with a dioxolane ring instead of a dithiane ring.
(1,3-Dioxolan-2-yl)propyl(triphenyl)phosphonium bromide: Contains a dioxolane ring and a propyl linker.
1,3-Dithian-2-yl tetrafluoroborate: Similar dithiane ring but with a different counterion.
Uniqueness
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride is unique due to its combination of a dithiane ring and a triphenylphosphonium group, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
63822-67-3 |
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Molecular Formula |
C22H22ClPS2 |
Molecular Weight |
417.0 g/mol |
IUPAC Name |
1,3-dithian-2-yl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H22PS2.ClH/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20,21-15-8-3-9-16-21)22-24-17-10-18-25-22;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 |
InChI Key |
NHTHBXQPIWLVQY-UHFFFAOYSA-M |
Canonical SMILES |
C1CSC(SC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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